molecular formula C44H59N7O5 B143942 Iscotrizinol CAS No. 154702-15-5

Iscotrizinol

Cat. No.: B143942
CAS No.: 154702-15-5
M. Wt: 766.0 g/mol
InChI Key: OSCJHTSDLYVCQC-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

Iscotrizinol is extensively studied for its photostability and effectiveness as a UV filter. Researchers are exploring its potential to enhance the stability and efficacy of other sunscreen formulations .

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its role in preventing skin cancer and other UV-induced skin disorders. Its ability to absorb and scatter UV radiation makes it a valuable component in dermatological products .

Industry

Industrially, this compound is used in the formulation of various cosmetic products, including lotions, creams, and sprays. Its high photostability and low dermal absorption make it a preferred choice for long-lasting sun protection .

Future Directions

The demand for Iscotrizinol is expected to decrease over the long-term forecast period . This is due to the inclination of cosmetic manufacturers towards natural substitutes of this compound and chemically neutral substitutes .

Biochemical Analysis

Biochemical Properties

It is known that Iscotrizinol interacts with UV radiation, absorbing it to prevent skin damage

Cellular Effects

This compound’s primary cellular effect is the absorption of UV radiation, which protects cells from UV-induced damage It is not yet clear how this compound influences cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its ability to absorb UV radiation .

Temporal Effects in Laboratory Settings

This compound is known for its photostability, with 25 hours required to lose 10% of its SPF protection ability This suggests that this compound remains effective over time in laboratory settings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iscotrizinol involves the reaction of 4,4’-diaminodiphenylamine with 2-ethylhexyl 4-aminobenzoate in the presence of a triazine derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Iscotrizinol primarily undergoes substitution reactions due to the presence of amino and ester functional groups. These reactions can be catalyzed by acids or bases, depending on the desired outcome .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives and oxidized benzoate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iscotrizinol stands out due to its exceptional photostability and prolonged sun protection factor retention. Unlike some other UV filters, it does not degrade quickly under sunlight, making it highly effective for long-term sun protection .

Properties

IUPAC Name

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCJHTSDLYVCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870027
Record name Iscotrizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154702-15-5
Record name Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154702-15-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iscotrizinol [USAN]
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Record name Iscotrizinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Iscotrizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate
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Record name Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISCOTRIZINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are used to detect and quantify Iscotrizinol in sunscreen products?

A1: High-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound and other UV filters in sunscreen products [, ]. This technique allows for the separation and quantification of multiple UV filters simultaneously, ensuring accurate determination of their concentrations in cosmetic formulations. [] utilizes a C18 column with a gradient of methanol-phosphate buffer for separation and UV detection at specific wavelengths (300, 320, or 360 nm) for quantification of this compound alongside 15 other UV filters.

Q2: Are there any regulatory considerations regarding the use of this compound in sunscreen products?

A2: Yes, the Sunscreen Innovation Act, enacted in 2014, mandates the U.S. FDA to review new sunscreen active ingredients like this compound to determine their safety and efficacy []. While this act aims to expedite the approval process for new sunscreen ingredients, it maintains the FDA's role in ensuring the safety and effectiveness of these substances for consumer protection. [] specifically mentions that this compound, along with seven other UV filters, was under FDA review at the time of publication.

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